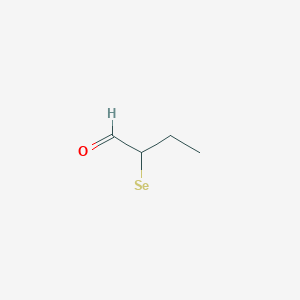

CID 78063646

Description

PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical substances, enabling standardized referencing across databases. For instance, collision-induced dissociation (CID) techniques in mass spectrometry are frequently employed to elucidate structural features of compounds, as demonstrated in studies on ginsenosides and oscillatoxin derivatives .

Properties

Molecular Formula |

C4H7OSe |

|---|---|

Molecular Weight |

150.07 g/mol |

InChI |

InChI=1S/C4H7OSe/c1-2-4(6)3-5/h3-4H,2H2,1H3 |

InChI Key |

RCKDHVYXBKRRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)[Se] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78063646 involves specific synthetic routes and reaction conditions. One method includes reacting (1R, 5S)-3-ethyl bicyclo [3.2.0] hept-3-ene-6-ketone with nitromethane to obtain (1R, 5S)-3-ethyl-6-(nitromethyl) bicyclo [3.2.0] hept-3-ene-6-alcohol. This intermediate is then further reacted with tert-butyl acetate substances under the action of alkali and a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

CID 78063646 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diethylaminosulfur trifluoride for fluorination reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, diethylaminosulfur trifluoride converts alcohols to the corresponding alkyl fluorides and aldehydes to geminal difluorides .

Scientific Research Applications

CID 78063646 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing organofluorine compounds . In biology and medicine, it has potential applications in drug development and therapeutic research. The compound’s unique properties make it a valuable tool for studying molecular interactions and biological pathways. In industry, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78063646 involves its interaction with specific molecular targets and pathways. For example, diethylaminosulfur trifluoride, a related compound, acts as a fluorinating reagent by converting alcohols to alkyl fluorides and aldehydes to geminal difluorides . This mechanism is crucial for its applications in organic synthesis and drug development.

Comparison with Similar Compounds

Methodological Framework for Compound Comparison

The comparison of chemical compounds typically involves structural analysis, pharmacological activity, and physicochemical properties. Key approaches include:

- Structural Similarity : Overlaying 3D structures or comparing functional groups (e.g., betulin derivatives in ).

- Analytical Techniques : Using GC-MS, LC-ESI-MS, or CID-based fragmentation patterns to differentiate isomers or homologs .

- Cheminformatics Parameters : Metrics like molecular weight, solubility, and collision cross-section (CCS) for database matching .

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison of Hypothetical Analogues

Note: CID 78063646 could hypothetically belong to a class like oscillatoxins or betulin derivatives, necessitating structural elucidation via CID-MS or NMR .

Analytical and Pharmacological Differentiation

- Mass Spectrometry: CID fragmentation patterns can distinguish isomers. For example, ginsenosides Rf and F11 were differentiated using LC-ESI-MS with source-induced CID .

- Biological Activity : Betulin derivatives show varying efficacy based on functional groups; 3-O-caffeoyl betulin (CID 10153267) exhibits enhanced anticancer activity compared to betulin (CID 72326) .

- Physicochemical Properties : Oscillatoxin derivatives (CIDs 101283546, 185389) differ in polarity and bioavailability due to methylation, impacting their toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.